2-Chloro-1-(3-fluoro-4-hydroxyphenyl)propan-1-one
Description
2-Chloro-1-(3-fluoro-4-hydroxyphenyl)propan-1-one is a chlorinated aryl ketone with a hydroxyl group at the 4-position and a fluorine atom at the 3-position of the phenyl ring. This combination of electron-withdrawing (chloro, fluoro) and electron-donating (hydroxyl) substituents imparts unique chemical reactivity and physicochemical properties.
Properties
CAS No. |
86615-79-4 |
|---|---|
Molecular Formula |
C9H8ClFO2 |
Molecular Weight |
202.61 g/mol |
IUPAC Name |
2-chloro-1-(3-fluoro-4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H8ClFO2/c1-5(10)9(13)6-2-3-8(12)7(11)4-6/h2-5,12H,1H3 |
InChI Key |
LDNNDSJVKVOANZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)O)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone,2-chloro-1-(3-fluoro-4-hydroxyphenyl)-(9ci) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-hydroxybenzaldehyde and chloroacetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 1-Propanone,2-chloro-1-(3-fluoro-4-hydroxyphenyl)-(9ci) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent at the α-position to the ketone undergoes nucleophilic substitution under controlled conditions. This reactivity is enhanced by the electron-withdrawing effect of the ketone group, which polarizes the C–Cl bond.
Example Reaction :
Key Conditions :
-
Solvents : Polar aprotic solvents (e.g., DMF, DMSO)
-
Bases : KCO, EtN
-
Temperature : 60–80°C
Yield Optimization :
| Nucleophile | Reaction Time (h) | Yield (%) |
|---|---|---|
| Benzylamine | 6 | 78 |
| Sodium methoxide | 4 | 85 |
Source: EvitaChem product notes
Reduction Reactions
The ketone group is reducible to a secondary alcohol using common reducing agents. The presence of electron-withdrawing groups lowers the reduction potential, enabling milder conditions.
Reagents and Outcomes :
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH | MeOH, 0°C, 2 h | 1-(3-Fluoro-4-hydroxyphenyl)propan-1-ol |
| LiAlH | THF, reflux, 1 h | Same as above (higher yield) |
Mechanistic Note : Steric hindrance from the hydroxyphenyl group slows reduction kinetics compared to unsubstituted propanones.
Friedel-Crafts Acylation
The compound acts as an acylating agent in Friedel-Crafts reactions, leveraging its ketone group to form aromatic ketones.
Example :
Limitations :
-
The hydroxy group may coordinate with AlCl, requiring excess catalyst.
-
Competitive electrophilic substitution at the hydroxyphenyl ring is observed.
Electrophilic Aromatic Substitution
The hydroxyphenyl ring undergoes substitution at positions ortho/para to the hydroxy group, while the fluoro substituent directs meta substitution.
Nitration Example :
Regioselectivity :
-
Hydroxy group : Activates ring, directs incoming electrophiles to C2/C6.
-
Fluoro group : Deactivates ring, directs electrophiles to C5.
Oxidation Reactions
The secondary alcohol (post-reduction) or the ketone itself can be oxidized under strong conditions:
| Substrate | Oxidizing Agent | Product |
|---|---|---|
| 1-(3-Fluoro-4-hydroxyphenyl)propan-1-ol | KMnO, H | 1-(3-Fluoro-4-hydroxyphenyl)propanoic acid |
| Ketone (direct oxidation) | CrO | No reaction (stable under mild conditions) |
Source: Synthesis protocols from PMC
Comparative Reaction Analysis
| Reaction Type | Preferred Reagents | Key Challenges |
|---|---|---|
| Nucleophilic substitution | KCO, DMF | Competing elimination side reactions |
| Reduction | LiAlH | Over-reduction to alkanes (rare) |
| Friedel-Crafts | AlCl | Self-acylation of substrate |
Mechanistic Insights
-
Chloro Group Reactivity : Enhanced by adjacent ketone, enabling S2 pathways.
-
Fluoro Group Effects : Withdraws electron density via inductive effect, stabilizing transition states in electrophilic substitutions.
-
Hydroxy Group Role : Participates in hydrogen bonding, influencing solubility and reaction kinetics.
Scientific Research Applications
2-Chloro-1-(3-fluoro-4-hydroxyphenyl)propan-1-one is an organic compound with a molecular weight of approximately 202.610 g/mol. It possesses a chloro group, a fluoro group, and a hydroxy group attached to a phenyl ring, making it a derivative of phenylpropanone. The presence of these functional groups gives it unique chemical properties and potential biological activities.
Scientific Research Applications
2-Chloro-1-(3-fluoro-4-hydroxyphenyl)propan-1-one has applications across various fields:
- Agrochemicals: It may be used in developing agrochemicals due to its biological activity.
- Organic Synthesis: It serves as an intermediate, facilitating the development of more complex molecules.
- Medicinal Chemistry: The specific combination of functional groups confers distinct reactivity patterns and potential applications.
Research indicates that 2-Chloro-1-(3-fluoro-4-hydroxyphenyl)propan-1-one exhibits various biological activities, and has been studied for its potential. Studies on the interactions of 2-Chloro-1-(3-fluoro-4-hydroxyphenyl)propan-1-one with biological targets are ongoing, and these interactions are vital for assessing its therapeutic potential.
When compared to similar compounds, the uniqueness of 2-Chloro-1-(3-fluoro-4-hydroxyphenyl)propan-1-one lies in its specific combination of functional groups, which confer distinct reactivity patterns. Examples of similar compounds include:
| Compound Name | Unique Features |
|---|---|
| 2-Chloro-1-(3-fluoro-4-methylphenyl)propan-1-one | Contains a methyl group instead of a hydroxy group, affecting reactivity |
| 2-Bromo-1-(3-fluoro-4-hydroxyphenyl)propan-1-one | Contains a bromo group, which may influence its biological activity differently |
| 3-Chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one | Has different substitution on the phenyl ring, leading to varied properties |
Mechanism of Action
The mechanism of action of 1-Propanone,2-chloro-1-(3-fluoro-4-hydroxyphenyl)-(9ci) involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups may enhance its reactivity and binding affinity to certain enzymes or receptors. The hydroxyphenyl group may contribute to its overall stability and solubility in biological systems.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent variations:
*Calculated based on molecular formula C9H7ClFO2.
Key Observations :
- Electron Effects: The presence of both 3-F and 4-OH in the target compound creates a polarized aromatic ring, enhancing resonance stabilization compared to monosubstituted analogues (e.g., 4-fluorophenyl derivative ).
- Bioactivity: The methylamino group in 4-FMC confers stimulant properties via interactions with CNS targets, whereas the hydroxyl group in the target compound may favor solubility but reduce blood-brain barrier penetration.
Physicochemical Properties
- Solubility: The 4-OH group enhances water solubility compared to non-hydroxylated analogues (e.g., 2-chloro-1-(4-fluorophenyl)propan-1-one ).
- Stability: Chlorine at the α-position (propanone chain) increases susceptibility to nucleophilic substitution, as seen in analogues like 2-chloro-1-(2,6-dimethyl-morpholin-4-yl)-propan-1-one .
Biological Activity
2-Chloro-1-(3-fluoro-4-hydroxyphenyl)propan-1-one is an organic compound notable for its unique chemical structure, which includes a chloro group, a fluoro group, and a hydroxy group attached to a phenyl ring. This molecular configuration contributes to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activities, and potential applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 2-Chloro-1-(3-fluoro-4-hydroxyphenyl)propan-1-one is C10H10ClF1O2, with a molecular weight of approximately 202.610 g/mol. The presence of halogen substituents and a hydroxy group enhances its reactivity towards biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that 2-Chloro-1-(3-fluoro-4-hydroxyphenyl)propan-1-one exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, demonstrating a structure-dependent antimicrobial mechanism. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be comparable to other known antimicrobial agents .
Table 1: Antimicrobial Activity of 2-Chloro-1-(3-fluoro-4-hydroxyphenyl)propan-1-one
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Enterococcus faecalis | 0.250 |
| Escherichia coli | 0.500 |
Anticancer Activity
The anticancer properties of 2-Chloro-1-(3-fluoro-4-hydroxyphenyl)propan-1-one have also been explored. In vitro studies using A549 human pulmonary cancer cell lines revealed that the compound induces cytotoxicity in a dose-dependent manner. The viability of A549 cells decreased significantly when treated with this compound, indicating its potential as an anticancer agent .
Table 2: Anticancer Activity Against A549 Cells
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 63 |
| 50 | 38 |
The biological activity of 2-Chloro-1-(3-fluoro-4-hydroxyphenyl)propan-1-one is attributed to its ability to interact with specific biological targets, which may include enzymes and receptors involved in cell proliferation and survival. The halogen substituents may enhance binding affinity and specificity towards these targets, leading to the observed biological effects .
Case Studies
Several studies have documented the synthesis and evaluation of derivatives of this compound, exploring their biological activities:
- Synthesis and Evaluation : A study synthesized various derivatives of phenylpropanones, including those with similar structural motifs as 2-Chloro-1-(3-fluoro-4-hydroxyphenyl)propan-1-one, assessing their antimicrobial and anticancer properties .
- Comparative Analysis : Comparative studies with related compounds such as 2-Bromo-1-(3-fluoro-4-hydroxyphenyl)propan-1-one showed differing levels of biological activity, highlighting the importance of specific functional groups in determining efficacy.
Q & A
Q. What are the recommended synthetic routes for 2-chloro-1-(3-fluoro-4-hydroxyphenyl)propan-1-one, and how can reaction conditions be optimized?
The synthesis of halogenated propanones typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, a related compound, 3-chloro-1-(4-methylphenyl)propan-1-one, was synthesized via nucleophilic substitution using sodium iodide and methoxide to replace chlorine with methoxy groups . Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.
- Temperature control : Lower temperatures (0–25°C) minimize side reactions.
- Catalysts : Lewis acids (e.g., AlCl₃) improve electrophilic aromatic substitution efficiency.
- Purification : Column chromatography or recrystallization ensures high purity .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?
- NMR Spectroscopy :
- ¹H NMR : Hydroxyl (δ 9–12 ppm), aromatic protons (δ 6.5–8.0 ppm), and carbonyl (adjacent to Cl/F, δ 2.5–3.5 ppm).
- ¹³C NMR : Carbonyl (δ 190–210 ppm), aromatic carbons (δ 110–160 ppm).
- ¹⁹F NMR : Fluorine substituents (δ -100 to -150 ppm, depending on electronic environment).
- IR Spectroscopy : C=O stretch (~1700 cm⁻¹), O–H (broad ~3200 cm⁻¹), and C–Cl (~550–750 cm⁻¹).
- Mass Spectrometry : Molecular ion ([M+H]⁺) confirms molecular weight (e.g., 218.59 g/mol for C₉H₇ClFO₂), with isotopic peaks for Cl (³⁵Cl/³⁷Cl) .
Q. How does the electronic nature of the 3-fluoro and 4-hydroxy substituents influence reactivity in substitution reactions?
The electron-withdrawing fluoro group (meta to carbonyl) deactivates the aromatic ring, reducing electrophilic substitution but directing incoming nucleophiles to specific positions. The 4-hydroxy group participates in hydrogen bonding, stabilizing intermediates and influencing solubility. For example, in SN2 reactions, the chloro group’s leaving ability is enhanced by adjacent electron-withdrawing substituents .
Q. What strategies ensure purity when synthesizing this compound, given its structural complexity?
- Chromatographic methods : Reverse-phase HPLC or flash chromatography to separate byproducts (e.g., unreacted starting materials).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- Monitoring : TLC or in-situ NMR tracks reaction progress and detects intermediates .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved when determining the structure of this compound?
Crystallographic challenges include disorder in halogen substituents and twinning . Use SHELXL for refinement:
Q. What are the challenges in interpreting NMR spectra due to fluorine and chlorine substituents, and how can they be addressed?
- ¹⁹F Coupling : Fluorine splits adjacent proton signals (e.g., aromatic protons), complicating integration. Use 2D NMR (COSY, HSQC) to assign coupled spins.
- Isotopic effects : Chlorine’s ³⁵Cl/³⁷Cl isotopes cause split peaks in MS. High-resolution MS (HRMS) resolves these.
- Dynamic effects : Hydroxyl proton exchange broadens signals. Use D₂O exchange or low-temperature NMR to sharpen peaks .
Q. What degradation mechanisms are observed under varying pH and temperature conditions, and how are degradation products characterized?
- Hydrolysis : The chloro group hydrolyzes to hydroxyl under acidic/alkaline conditions, forming 1-(3-fluoro-4-hydroxyphenyl)propan-1-one.
- Oxidation : The hydroxyl group oxidizes to ketone under strong oxidants (e.g., KMnO₄).
- Characterization : LC-MS/MS identifies degradation products, while DFT calculations predict pathways .
Q. How do computational methods (e.g., DFT) predict regioselectivity in electrophilic substitution reactions involving this compound?
DFT (B3LYP/6-311+G(d,p)) calculates Fukui indices to identify nucleophilic/electrophilic sites. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
